

Structural Analysis of Piperazinyl Benzopyranones: A Technical Guide

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Compound of Interest

| | |
|----------------|-------------|
| Compound Name: | PD 118717 |
| CAS No.: | 104229-37-0 |
| Cat. No.: | B1678595 |

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis of piperazinyl benzopyranones, a class of heterocyclic compounds with significant therapeutic potential. By integrating a piperazine moiety into the benzopyranone (coumarin) scaffold, researchers have developed novel molecules with a range of biological activities, including anti-inflammatory and antibacterial properties. This document details the key structural features, experimental protocols for analysis, and the underlying signaling pathways associated with their mechanism of action.

Core Structural Features and Analysis

The conjugation of a piperazine ring to a benzopyranone core results in a unique chemical architecture that dictates the molecule's physicochemical properties and biological activity. The structural analysis of these compounds relies on a combination of spectroscopic and crystallographic techniques.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for elucidating the molecular structure of piperazinyl benzopyranones in solution. Key spectral data from representative compounds are summarized below.

Table 1: ¹H NMR Spectral Data of Representative Piperazinyl Benzopyranones

| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity | Assignment |
|----------|---------------------|--|--|
| 1 | CDCl ₃ | 7.50 (d, 1H), 6.86 (dd, 1H), 6.80 (d, 1H), 6.14 (s, 1H), 4.06 (t, 2H), 3.39 (t, 2H), 2.80-3.20 (m, 8H) | Ar-H (Benzopyranone), =CH, OCH ₂ , NCH ₂ , Piperazine-H |
| 2 | DMSO-d ₆ | 8.23 (d, 2H), 7.32 (m, 4H), 6.95 (d, 2H), 3.37 (s, 2H), 3.28 (m, 4H), 2.36 (m, 4H) | Ar-H, NCH ₂ , Piperazine-H |

Table 2: ¹³C NMR Spectral Data of Representative Piperazinyl Benzopyranones

| Compound | Solvent | Chemical Shift (δ, ppm) | Assignment |
|----------|---------------------|--|---|
| 1 | CDCl ₃ | 163.1, 148.5, 142.2, 128.2, 124.0, 53.5, 52.7, 49.5, 47.7, 42.3, 26.2 | C=O, Ar-C, Piperazine-C, Alkyl-C |
| 2 | DMSO-d ₆ | 168.7, 155.0, 149.6, 137.4, 134.5, 129.6, 129.4, 128.8, 126.1, 113.1, 51.9, 46.6, 40.6 | C=S, C=N, Ar-C, Piperazine-C, NCH ₂ |

Crystallographic Analysis

Single-crystal X-ray diffraction provides precise information on the solid-state conformation, bond lengths, and bond angles of piperazinyll benzopyranones. While a comprehensive crystallographic database for this specific class is still emerging, analysis of closely related structures provides valuable insights. For instance, the crystal structure of piperazine derivatives often reveals a chair conformation for the piperazine ring.

Table 3: Representative Crystallographic Data for a Substituted Piperazine Derivative

| Parameter | Value |
|---|--------------------|
| Crystal System | Monoclinic |
| Space Group | P2 ₁ /c |
| a (Å) | 7.2687(3) |
| b (Å) | 17.2658(8) |
| c (Å) | 6.9738(3) |
| β (°) | 115.393(2) |
| Volume (Å ³) | 790.65(6) |
| Z | 4 |
| Density (calculated) (g/cm ³) | 1.530 |

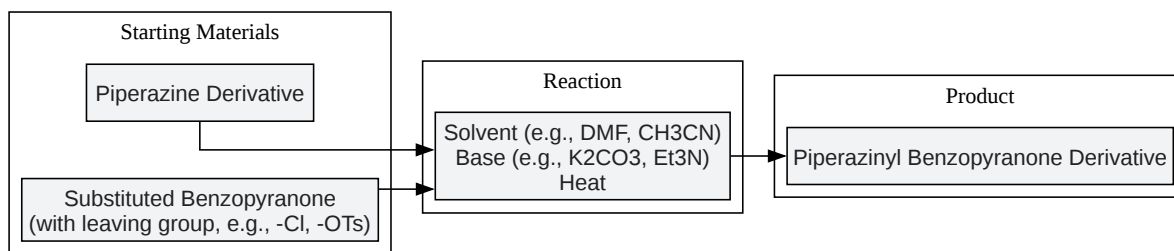
Note: Data for N,N-bis(2,4-difluorobenzoyl)piperazine is presented as a representative example of a substituted piperazine for which crystallographic data is available.

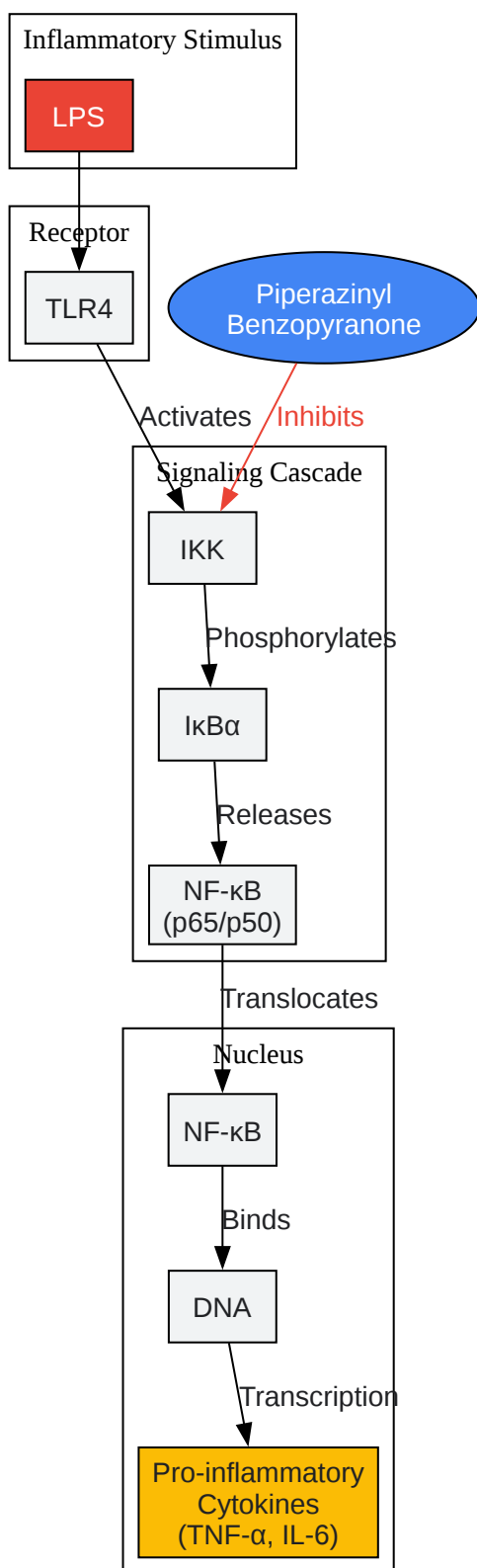
Experimental Protocols

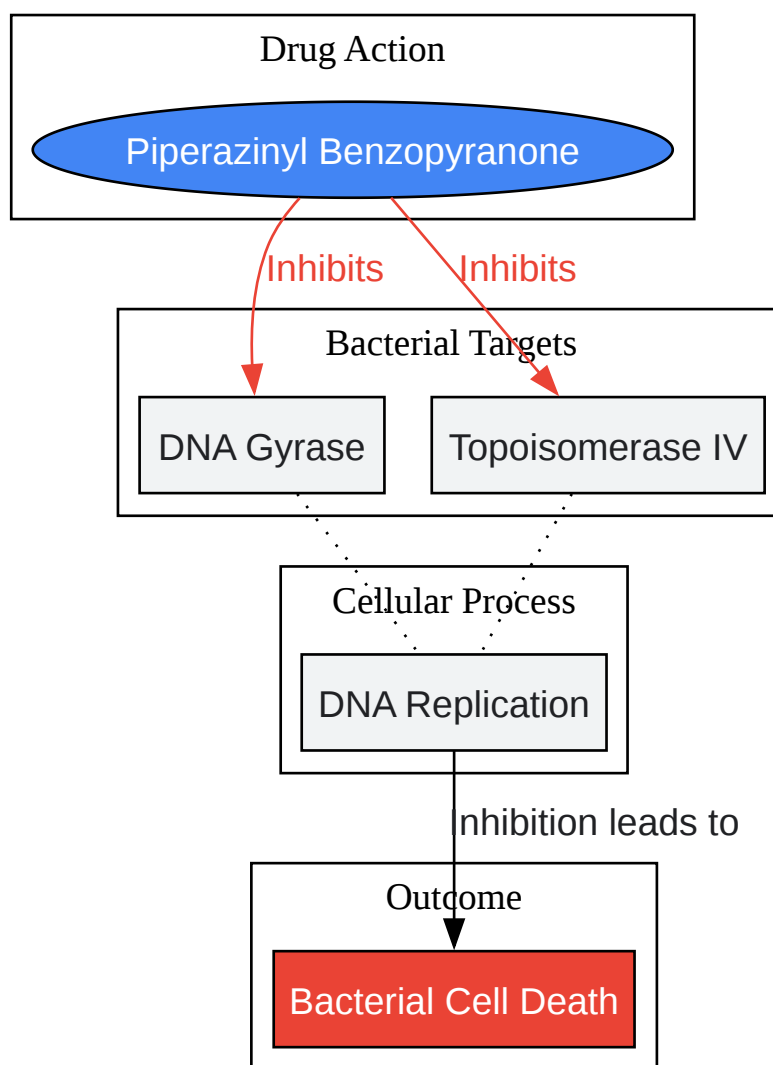
Detailed methodologies are crucial for the reproducible synthesis and analysis of piperazinyll benzopyranones.

General Synthesis of Piperazinyll Benzopyranones

A common synthetic route involves the nucleophilic substitution of a leaving group on the benzopyranone core with a piperazine derivative.







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